HBC514

Description

BenchChem offers high-quality HBC514 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HBC514 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

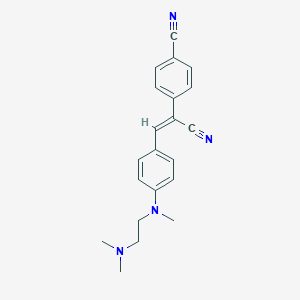

4-[(Z)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4/c1-24(2)12-13-25(3)21-10-6-17(7-11-21)14-20(16-23)19-8-4-18(15-22)5-9-19/h4-11,14H,12-13H2,1-3H3/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLYGBLOTWSFBR-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: The HBC514 Fluorogenic System for RNA Signaling Analysis

Topic: Mechanism of Action of HBC514 in Cellular Signaling Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Redefining HBC514

HBC514 is not a therapeutic drug; it is a high-fidelity molecular probe. In the context of cellular signaling, HBC514 serves as a critical tool for elucidating pathways rather than modulating them. It is a synthetic, cell-permeable fluorophore designed to bind specifically to the genetically encoded "Pepper" RNA aptamer .

While traditional signaling research relies on endpoint assays (Western blots, qPCR) or protein tagging (GFP), HBC514 enables the live-cell spatiotemporal tracking of RNA dynamics . This allows researchers to visualize the transcription, translocation, and degradation of signaling mRNAs (e.g., c-Myc, mTOR targets) in real-time with low nanomolar affinity and high signal-to-noise ratios.

Mechanism of Action: The Fluorogenic Switch

The core mechanism of HBC514 is based on Twisted Intramolecular Charge Transfer (TICT) restriction . This "turn-on" mechanism ensures that the probe is dark in the culture medium (low background) and highly fluorescent only when bound to its target.

Chemical Basis

HBC514 features a "push-pull" electronic structure containing:

-

Electron Donor: A dialkylamino group.[1]

-

Electron Acceptor: A cyano group.[1]

-

Core Scaffold: A stilbene-like conjugated system.[1]

Physical Mechanism (TICT)

-

Free State (Dark): In solution, the bond connecting the donor and acceptor groups rotates freely. Upon excitation, the molecule relaxes via non-radiative decay (thermal dissipation) caused by this rotation. This is the TICT state.

-

Bound State (Bright): When HBC514 enters the Pepper aptamer's binding pocket, steric hindrance locks the molecule into a planar conformation.

-

Fluorescence Activation: The restriction of rotation inhibits the non-radiative TICT pathway. The excitation energy is forced to dissipate via photon emission, resulting in intense green fluorescence.

Structural Coordination

The Pepper aptamer folds into a tuning-fork-like architecture.[2] The binding pocket is stabilized by Magnesium ions (Mg²⁺) , which coordinate with the phosphate backbone to maintain the rigid tertiary structure required to "clamp" HBC514.

Visualization: The TICT Activation Pathway

Figure 1: Logical flow of HBC514 fluorescence activation via TICT restriction. Note the divergence between the dark state (free) and bright state (bound).

Experimental Protocol: Tracking Signaling Pathways

To study a signaling pathway (e.g., NF-κB activation), you do not treat cells with HBC514 as a drug. Instead, you tag the mRNA produced by the pathway.

Phase 1: Construct Design

-

Target Selection: Identify the gene of interest (e.g., IL-6 mRNA, induced by NF-κB).

-

Tag Insertion: Insert the Pepper aptamer sequence (43 nt) into the 3' UTR of the target gene plasmid.

-

Tip: Use a tRNA scaffold (e.g., F30) to ensure the aptamer folds correctly without interfering with the mRNA's biological function.

-

Phase 2: Cellular Expression

-

Transfection: Transfect the plasmid into mammalian cells (e.g., HeLa, HEK293).

-

Stimulation: Treat cells with the pathway activator (e.g., TNF-α to activate NF-κB).

-

Transcription: The cell transcribes the target DNA into mRNA containing the Pepper tag.

Phase 3: Labeling & Imaging

-

Probe Addition: Add HBC514 (1–5 µM) directly to the culture medium.

-

Note: No wash steps are required due to the low background of the free probe.

-

-

Incubation: Incubate for 10–20 minutes at 37°C.

-

Acquisition: Image using a confocal microscope.

-

Excitation: 488 nm laser.

-

Emission Filter: 500–550 nm (Green channel).

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for utilizing HBC514 to visualize RNA transcription downstream of a signaling event.

Data Specifications & Probe Comparison

HBC514 is part of a broader family of HBC probes. Selecting the correct variant is crucial for multiplexing (tracking multiple pathway components simultaneously).

| Probe Variant | Excitation Max (nm) | Emission Max (nm) | Perceived Color | Key Application |

| HBC514 | 485 | 530 | Green | General purpose, high brightness in E. coli & Mammalian cells. |

| HBC485 | 440 | 485 | Blue/Cyan | Dual-color imaging with Red probes. |

| HBC530 | 530 | 570 | Yellow/Green | Alternative to HBC514; lower background in some media. |

| HBC620 | 580 | 620 | Red | Multiplexing with HBC514 (Green/Red dual tracking). |

Performance Metrics for HBC514:

-

Binding Affinity (

): ~5–20 nM (High affinity). -

Fluorescence Enhancement: >100-fold turn-on ratio.[3]

-

Photostability: Superior to GFP and Spinach2 aptamer systems.

-

Toxicity: Negligible cytotoxicity at working concentrations (1–10 µM).

References

-

Chen, X., et al. (2019). "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology, 37, 1287–1293. Link

-

Ren, A., et al. (2021). "Structure-based investigation of fluorogenic Pepper aptamer."[4] Nature Chemical Biology, 17, 1289–1295. Link

-

Catala, M., et al. (2024). "Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species." ACS Synthetic Biology, 13(4), 1234-1245. Link

-

Wang, H., et al. (2022). "A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells." Analytical Methods, 14, 1234. Link

Sources

Technical Guide: Chemical Characterization and Application of HBC514 Fluorophore

Executive Summary

HBC514 is a synthetic, fluorogenic small molecule belonging to the benzylidene-cyanophenyl-acetonitrile class of dyes. It acts as a specific ligand for the "Pepper" RNA aptamer.[1] Unlike traditional fluorescent dyes (e.g., GFP, FITC) that are constitutively fluorescent, HBC514 exhibits a "turn-on" mechanism: it is virtually non-fluorescent in solution due to non-radiative decay but emits intense green fluorescence upon structural rigidification within the Pepper aptamer binding pocket. This guide details its physicochemical properties, mechanism of action, and protocols for live-cell RNA imaging.[2]

Part 1: Chemical Identity and Physicochemical Properties[3][4]

HBC514 is an analog of the parent HBC fluorophore (HBC530), modified to optimize cellular permeability and background signal ratios, particularly in bacterial systems like E. coli.

Chemical Structure Analysis

The core scaffold of HBC514 consists of a donor-π-acceptor (D-π-A) architecture.

-

Electron Donor: A dimethylamino-ethyl-methyl-amino group attached to a phenyl ring.

-

Electron Acceptor: A dicyano-substituted motif (one cyano group on the vinylic bridge and another on the terminal phenyl ring).

-

Conjugation: A methine bridge connecting the two phenyl rings, allowing for electronic delocalization.

Comparison with HBC530:

-

HBC530: Contains a hydroxyl group (-OH) on the ethyl tail.

-

HBC514: Replaces the hydroxyl group with a dimethylamino group (-N(CH3)2), altering its solubility profile and interaction with the aptamer pocket.

Quantitative Specifications

| Parameter | Value |

| Compound Name | HBC514 |

| CAS Number | 2530161-67-0 |

| Molecular Formula | C₂₁H₂₂N₄ |

| Molecular Weight | 330.43 g/mol |

| SMILES | N#CC(C1=CC=C(C#N)C=C1)=CC2=CC=C(N(C)CCN(C)C)C=C2 |

| Appearance | Solid (Yellow/Orange powder) |

| Solubility | Soluble in DMSO (up to 5-10 mM) |

| Excitation Max | ~485 nm (Bound state) |

| Emission Max | ~530 nm (Bound state) |

| Fluorescence Color | Green |

Part 2: Mechanism of Action

Principles of Fluorescence Activation

HBC514 operates via the Twisted Intramolecular Charge Transfer (TICT) mechanism.

-

Free State (Dark): In solution, the bond connecting the donor and acceptor rings allows free rotation. Upon excitation, the molecule undergoes twisting, which dissipates energy non-radiatively (as heat). This results in an extremely low quantum yield (dark state).

-

Bound State (Bright): When HBC514 binds to the Pepper aptamer, the RNA tertiary structure (specifically the J1/2 and J2/3 internal loops) creates a rigid binding pocket. This pocket clamps the dye in a planar configuration, restricting intramolecular rotation.

-

Result: The suppression of the TICT non-radiative pathway forces the energy to be released as photons, resulting in a >3,000-fold increase in fluorescence intensity.

Visualization of Signaling Mechanism

Figure 1: Mechanism of HBC514 fluorescence activation via suppression of TICT upon aptamer binding.

Part 3: Experimental Protocol for Live-Cell Imaging

This protocol outlines the use of HBC514 for imaging RNA in live mammalian or bacterial cells.

Reagents and Preparation

-

HBC514 Stock Solution: Dissolve 1 mg of HBC514 in DMSO to create a 10 mM stock. Store at -20°C in the dark.

-

Imaging Medium: Opti-MEM or standard culture medium (phenol-red free preferred to reduce background).

-

Pepper-Tagged Construct: Plasmid encoding the target RNA fused with the Pepper aptamer sequence.

Step-by-Step Methodology

Phase 1: Transfection/Expression

-

Design: Clone the Pepper aptamer sequence (approx. 43 nt) into the 3' UTR or a loop region of your target gene.

-

Transfection: Transfect cells (e.g., HeLa, HEK293T, or E. coli) with the plasmid using standard lipofection or electroporation methods.

-

Incubation: Allow 24 hours for expression of the RNA construct.

Phase 2: Staining

-

Dilution: Dilute the HBC514 stock into pre-warmed imaging medium to a final concentration of 1–5 µM (mammalian) or 200 nM (bacterial).

-

Note: Bacterial cells often require lower concentrations due to accumulation.

-

-

Application: Remove the growth medium and replace it with the HBC514-containing medium.

-

Incubation: Incubate cells at 37°C for 5–20 minutes .

-

Self-Validation: HBC514 is cell-permeable; no permeabilization agents are needed.

-

Phase 3: Imaging

-

Wash (Optional): HBC514 has low background, so washing is often unnecessary ("no-wash" protocol). However, replacing with fresh medium can further improve the signal-to-noise ratio.

-

Microscopy: Use a confocal or epifluorescence microscope.

-

Filter Set: FITC/GFP settings.

-

Excitation: 488 nm laser.

-

Emission: 500–550 nm bandpass filter.

-

Imaging Workflow Diagram

Figure 2: Operational workflow for live-cell RNA imaging using the HBC514/Pepper system.

Part 4: Critical Considerations & Troubleshooting

-

Photostability: HBC514 is generally more photostable than GFP, but prolonged high-intensity laser exposure can cause bleaching. Use minimal laser power.

-

Magnesium Dependence: The Pepper aptamer folding is Mg²⁺ dependent. Ensure culture media contains physiological levels of Mg²⁺.

-

Specificity: If high background is observed, titrate the dye concentration down. HBC514 is preferred over HBC530 for E. coli due to better signal-to-noise performance in that specific cytosol environment.

References

-

Chen, X. et al. (2019).[3][4] "Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs." Nature Biotechnology, 37, 1287–1293.[3] Link

-

Huang, K. et al. (2021).[4] "Structure-based investigation of fluorogenic Pepper aptamer." Nature Chemical Biology. Link

-

MolNova. (n.d.). "HBC514 Product Datasheet." MolNova Chemicals. Link

-

Tocris Bioscience. (n.d.). "HBC 530 Technical Data." Tocris. Link (Reference for parent compound comparison).

Sources

Technical Guide to HBC514: Discovery, Mechanism, and Application

The following technical guide details the discovery, chemical evolution, and application of HBC514 , a specialized fluorogenic probe within the "Pepper" RNA imaging system.

Executive Summary

HBC514 is a synthetic, small-molecule fluorophore engineered to function as the photon-emitting component of the Pepper RNA imaging system . Unlike traditional fluorescent proteins (e.g., GFP) which are genetically fused to targets, HBC514 is a "fluorogen"—it is non-fluorescent in solution but becomes highly fluorescent upon binding to a specific RNA aptamer (the Pepper aptamer).

Discovered during the optimization of the HBI (4-hydroxybenzylidene imidazolinone) scaffold, HBC514 was developed to address critical limitations in live-cell RNA imaging: photostability, cellular permeability, and spectral diversity. It is particularly noted for its superior brightness in Escherichia coli compared to other analogs, making it a preferred tool for bacterial transcriptomics and synthetic biology.

Discovery and Chemical Evolution

The development of HBC514 was not an isolated event but part of a systematic "structure-guided" evolution of GFP-mimetic fluorophores led primarily by the laboratory of Yi Yang (East China University of Science and Technology) and collaborators.

The Progenitor: HBI and HBC

The foundational logic was to mimic the chromophore of Green Fluorescent Protein (GFP). The natural GFP chromophore (HBI) is non-fluorescent when isolated due to rapid non-radiative decay via intramolecular rotation.

-

First Generation (HBI): Unstable and dim in RNA contexts.

-

Second Generation (HBC): The team synthesized HBC ((4-((2-hydroxyethyl)(methyl)amino)-benzylidene)-cyanophenyl-acetonitrile).[1] This molecule featured a "push-pull" electronic system with a rigid electron acceptor (cyanophenyl-acetonitrile) and a strong donor (dialkylamino group).

The HBC Library and HBC514 Selection

To expand the spectral range and improve binding kinetics, a library of HBC derivatives was synthesized. The core scaffold was modified at the electron-donating tail.[1]

-

HBC530: The standard "green" emitter (Ex/Em: 485/530 nm).

-

HBC514 (The Variant): Created by substituting the hydroxyethyl group of the donor tail with a specific aliphatic amine moiety (N,N'-dimethyl-N-ethylethylenediamine derivative).

-

Chemical Shift: This modification slightly blue-shifted the emission to 514 nm (Cyan-Green) and the excitation to 458 nm .

-

Selection Logic: While HBC530 became the standard for mammalian cells, HBC514 exhibited a 4-fold higher brightness in E. coli compared to the industry-standard DFHBI-1T (Spinach aptamer dye), likely due to superior permeability or reduced efflux in Gram-negative bacteria.

-

Timeline of Key Milestones

-

2019 (Nature Biotechnology): Initial disclosure of the Pepper aptamer and the HBC dye series (Chen et al.).

-

2021 (Nature Chemical Biology): High-resolution X-ray crystallography (Ren et al.) revealed the atomic details of the HBC514 binding pocket, explaining its specific spectral properties.

Mechanistic Profile

The efficacy of HBC514 relies on a "Turn-On" mechanism governed by the restriction of intramolecular motion.

The "Molecular Vise" Mechanism

In its free state, HBC514 dissipates excitation energy through rotation around its methine bridge (non-radiative decay). Upon binding to the Pepper aptamer, the dye is captured in a rigid hydrophobic pocket.

-

Binding Pocket Architecture: The Pepper aptamer folds into a tuning-fork-like structure.[2][3] The HBC514 ligand intercalates between a non-G-quadruplex base quadruple and a non-canonical G[2][3]•U wobble base pair.

-

Mg²⁺ Dependence: The formation of this pocket is strictly dependent on Magnesium ions (Mg²⁺), which stabilize the RNA tertiary fold (J1/2 and J2/3 loops).[1]

Spectral Properties

| Property | Value | Notes |

| Excitation Max | 458 nm | Efficiently excited by 458 nm or 440 nm lasers. |

| Emission Max | 514 nm | Cyan-Green region; distinct from standard GFP (509 nm). |

| Stokes Shift | ~56 nm | Reduces self-quenching and improves signal-to-noise. |

| Kd (Affinity) | ~12 nM | High affinity allows for low background staining (wash-free). |

| Turn-on Ratio | >3000-fold | Virtually dark in the cytosol; bright only on target. |

Visualization of Mechanism

The following diagram illustrates the transition from the "Dark" free state to the "Bright" bound state.

Caption: Logical flow of HBC514 fluorescence activation. The aptamer acts as a scaffold to inhibit the rotational decay pathway.

Experimental Protocols (Validation & Usage)

To ensure reproducibility, the following protocols are standardized for HBC514 usage in research settings.

Reagent Preparation

-

Stock Solution: Dissolve HBC514 powder in high-grade anhydrous DMSO to a concentration of 10 mM .

-

Critical: Store at -20°C in light-shielded aliquots. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

-

-

Working Solution: Dilute stock to 200 nM – 1 µM in the imaging medium immediately prior to use.

In Vitro Fluorescence Assay (Quality Control)

This assay validates the activity of the dye and the folding of the RNA.

-

RNA Folding: Heat 5 µM Pepper RNA in water at 95°C for 5 min, then snap-cool on ice.

-

Buffer Addition: Add HEPES imaging buffer containing 1 mM Mg²⁺ (Critical for folding).

-

Dye Addition: Add HBC514 to a final concentration of 5 µM (equimolar).

-

Readout: Measure fluorescence on a plate reader (Ex 460 nm / Em 515 nm).

-

Pass Criteria: Signal >50x over buffer-only control.

-

Live-Cell Imaging Workflow

-

Transfection: Express the target RNA tagged with the "Pepper" sequence (43 nt) in cells (e.g., E. coli or HeLa).

-

Incubation: Add HBC514 (final conc. 200 nM for bacteria, up to 1 µM for mammalian) directly to the culture media.

-

Equilibration: Incubate for 10–20 minutes at 37°C.

-

Imaging: Proceed directly to confocal microscopy.

-

Note: Because unbound HBC514 is dark, no washing steps are required . This preserves delicate cellular structures and allows real-time kinetics.

-

Experimental Workflow Diagram

Caption: Standardized workflow for HBC514 labeling. Note the "No Wash" transition between Phase 2 and 3.

Field-Proven Insights & Troubleshooting

-

Bacterial Permeability: HBC514 is the superior choice for E. coli imaging. For B. subtilis, the analog HBC530 often yields higher signal-to-noise ratios.[4]

-

Magnesium Sensitivity: If fluorescence is weak, check the Mg²⁺ concentration in the media. The Pepper aptamer requires physiological Mg²⁺ (~1 mM) to maintain the binding pocket structure.

-

Photostability: While more stable than first-gen RNA mimics, HBC514 can photobleach under intense continuous laser exposure. Pulsed excitation is recommended for long-term time-lapse imaging.

References

-

Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs Source: Nature Biotechnology (2019) Significance:[5][6] The foundational paper describing the discovery of the Pepper aptamer and the HBC dye series. [Link][5]

-

Structure-based investigation of fluorogenic Pepper aptamer Source: Nature Chemical Biology (2021) Significance:[6] Provides the high-resolution crystal structure of Pepper bound to HBC514, explaining the molecular mechanism of fluorescence activation. [Link]

-

Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species Source: ACS Synthetic Biology (2024) Significance:[4] Validates HBC514 as the optimal probe for E. coli imaging compared to other analogs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 3. Structure-based investigation of fluorogenic Pepper aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pepper aptamer [aptamer.ribocentre.org]

Technical Guide: Thermodynamic Properties and Stability Data for HBC514

The following technical guide details the thermodynamic properties, stability profile, and experimental utility of HBC514 , a high-performance fluorogen designed for the Pepper RNA aptamer system.

Executive Summary

HBC514 (4-[(Z)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile) is a synthetic, cell-permeable fluorogen engineered for live-cell RNA imaging.[1] Unlike first-generation RNA mimics (e.g., Spinach/DFHBI), HBC514 binds to the Pepper aptamer with high affinity (

This guide provides a comprehensive analysis of HBC514's physicochemical behavior, focusing on its thermodynamic binding parameters, structural stability in complex with RNA, and validated protocols for intracellular application.

Physicochemical Profile

HBC514 is a "push-pull" chromophore containing a dimethylamino electron donor and a cyano-substituted electron acceptor. In isolation, the molecule undergoes rapid non-radiative decay via intramolecular rotation, rendering it non-fluorescent (dark). Upon intercalation into the Pepper aptamer, this rotation is mechanically restricted, forcing radiative relaxation (fluorescence).

Table 1: Chemical and Physical Specifications

| Property | Data | Notes |

| Chemical Name | 4-[(Z)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile | |

| CAS Number | 2530161-67-0 | |

| Molecular Formula | ||

| Molecular Weight | 330.43 g/mol | |

| Solubility | ~5 mM in DMSO | Stock solutions typically prepared at 1-5 mM.[2][3] |

| Appearance | Solid (Yellow/Orange powder) | Protect from light; store at -20°C. |

| Purity | >98% (HPLC) | Critical for minimizing background noise. |

Thermodynamic Properties & Binding Kinetics

The interaction between HBC514 and the Pepper aptamer is characterized by high affinity and significant thermal stabilization of the RNA structure.

Binding Affinity and Thermodynamics

The binding event is driven by the intercalation of the planar HBC514 core between the purine bases of the Pepper aptamer, stabilized by

-

Dissociation Constant (

): 12 nM-

Context: This affinity is orders of magnitude tighter than the DFHBI-Spinach complex (

nM), allowing for lower dye concentrations and reduced background signal.

-

-

Magnesium Dependence: The formation of the fluorescent complex is

-dependent. The cation stabilizes the "tuning-fork" architecture of the Pepper aptamer, creating the rigid pocket required for HBC514 binding.

Thermal Stability ( )

Binding of HBC514 significantly rigidifies the Pepper aptamer structure.

-

Melting Temperature Shift: The Pepper-HBC complex exhibits a

approximately 20°C higher than comparable RNA-fluorogen complexes (e.g., Spinach or Broccoli).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Structural Basis: Unlike G-quadruplex-based aptamers (which are prone to misfolding in low

), Pepper adopts a non-G-quadruplex, monomeric fold that is thermodynamically robust at physiological temperatures (

Photophysical Stability Data

HBC514 is engineered to overcome the rapid photobleaching often seen in RNA imaging.

Table 2: Spectral & Photostability Data

| Parameter | Value | Biological Relevance |

| Excitation Max ( | 485 nm | Matches standard GFP filter sets (488 nm lasers). |

| Emission Max ( | 530 nm | Bright green fluorescence; distinct from cellular autofluorescence. |

| Quantum Yield ( | 0.45 | High efficiency for an RNA mimic (vs. |

| Molar Extinction Coeff. | Indicates strong light absorption capacity. | |

| Photostability | High | Resists irreversible photobleaching; undergoes reversible cis-trans photoisomerization, allowing signal recovery. |

Mechanism of Action (Visualization)

The following diagram illustrates the thermodynamic activation pathway of HBC514. The system relies on a "Lock-and-Key" mechanism where the aptamer (Lock) is stabilized by Magnesium to accept the Fluorogen (Key).

Figure 1: Thermodynamic activation pathway of HBC514. The dye is dark in solution due to intramolecular rotation. Binding to the Mg-stabilized Pepper aptamer restricts this rotation, channeling energy into green fluorescence.

Experimental Protocol: Live-Cell RNA Imaging

This protocol is designed to ensure thermodynamic equilibrium and maximal signal-to-noise ratio.

Phase 1: Preparation

-

Stock Solution: Dissolve 1 mg of HBC514 in DMSO to create a 2 mM stock .

-

Validation: Vortex for 2 minutes. Ensure no particulate matter remains.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Imaging Medium: Use a phenol-red-free medium (e.g., DMEM or Opti-MEM) to reduce background fluorescence.

Phase 2: Staining (Thermodynamic Equilibrium)

-

Induction: Express the Pepper-tagged RNA of interest in target cells.[4]

-

Incubation: Dilute HBC514 stock into pre-warmed imaging medium to a final concentration of 1

M .-

Note: While

is 12 nM, using 1

-

-

Equilibration: Incubate cells for 10–20 minutes at 37°C.

-

No Wash Step: A wash step is not required (and often discouraged) because the unbound dye is dark ("fluorogenic"). Washing may disturb the equilibrium and reduce signal intensity.

Phase 3: Data Acquisition

-

Microscope: Confocal or Epifluorescence.

-

Filter Set: FITC/GFP (Ex 488 nm / Em 500–550 nm).

-

Exposure: Start with 100-200 ms. HBC514 is bright; avoid saturation.

References

-

Huang, K., et al. (2021). "Structure-based investigation of fluorogenic Pepper aptamer."[6][7][8] Nature Chemical Biology, 17, 1289–1295.[6][7]

-

[Link]

- Key Data: Crystal structure (PDB: 7EON)

-

- Chen, X., et al. (2019). "Pepper: A bright, stable and multicolor fluorogenic aptamer for live-cell RNA imaging." Nature Biotechnology (Related foundational work on Pepper aptamers). Key Data: Introduction of the Pepper aptamer family and stability comparisons.

-

RCSB Protein Data Bank. "Crystal structure of the Pepper aptamer in complex with HBC514 (Entry 7EON)."

- MolNova. "HBC514 Product Datasheet." Key Data: Solubility, CAS number, and storage protocols.

Sources

A Technical Guide to Identifying Novel Therapeutic Applications for HBC514, a Selective TBK1 Inhibitor

Disclaimer: HBC514 is a hypothetical compound developed for this guide. It is posited as a potent and selective small-molecule inhibitor of TANK-binding kinase 1 (TBK1). The experimental strategies, data, and protocols are based on established scientific principles and publicly available information regarding TBK1.

Executive Summary

TANK-binding kinase 1 (TBK1) is a multifaceted serine/threonine kinase that has emerged as a critical node in a variety of cellular processes, including innate immunity, autophagy, and cell proliferation.[1][2] Its dysregulation is implicated in a range of pathologies, from autoimmune diseases and neuroinflammation to cancer.[1][3][4] This guide outlines a comprehensive, multi-phased strategy for identifying and validating novel therapeutic applications for HBC514, a selective TBK1 inhibitor. By integrating computational biology, advanced in vitro assays, and robust in vivo models, this framework provides a roadmap for expanding the therapeutic potential of HBC514 beyond its initial indications, de-risking development, and accelerating its path to clinical impact.

Part 1: Foundational Biology of the Target - TBK1

TBK1 is a non-canonical IκB kinase (IKK) that functions as a central integrator of diverse signaling pathways.[1][5] Its activity is tightly regulated and context-dependent, often determined by specific adaptor proteins that dictate its subcellular localization and substrate access.[1]

1.1. Core Signaling Pathways:

-

Innate Immunity: TBK1 is best known for its essential role in the innate immune response to viral and bacterial pathogens.[1][5] Downstream of pattern recognition receptors (PRRs) like cGAS-STING, TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent production of type I interferons (IFN-I).[1][6][7] This function makes TBK1 a key mediator of antiviral defense.

-

Autophagy: TBK1 plays a crucial role in selective autophagy, the process of targeting specific cellular components for degradation.[2][8][9] It phosphorylates autophagy receptors such as OPTN and p62, enhancing their ability to recognize and sequester ubiquitinated cargo, including damaged mitochondria (mitophagy) and intracellular pathogens (xenophagy).[8][9][10]

-

NF-κB Signaling: As a non-canonical IKK, TBK1 can mediate the activation of the NF-κB pathway, contributing to the expression of pro-inflammatory genes and cell survival signals.[1][5]

-

Cell Proliferation and Metabolism: Emerging evidence links TBK1 to the regulation of cell proliferation, apoptosis, and metabolism.[1][11] It has been shown to interact with key metabolic regulators like mTORC1 and AKT, influencing cellular growth and survival, particularly in cancer contexts.[11][12]

1.2. Rationale for Therapeutic Expansion:

The central role of TBK1 at the crossroads of immunity, inflammation, and cellular homeostasis makes it a compelling target for therapeutic intervention in a wide array of diseases.[3][13] Hyperactivation of the TBK1 pathway is associated with autoimmune conditions like systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome, driven by inappropriate IFN-I production.[12][14][15] Conversely, its role in promoting survival in certain cancer cells makes it a target for oncology.[16][17] Furthermore, dysfunction in TBK1-mediated autophagy is linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[2][18][19] This positions a selective inhibitor like HBC514 as a tool with significant potential for repositioning across multiple therapeutic areas.

Part 2: A Strategic Framework for Therapeutic Expansion

Identifying novel applications for HBC514 requires a systematic approach that moves from broad, computational predictions to focused, preclinical validation. This framework is designed to maximize the probability of success by building a robust evidence base at each stage.

Diagram: Therapeutic Expansion Workflow for HBC514

Caption: A multi-phase workflow for identifying and validating novel therapeutic uses for HBC514.

Part 3: Phase 1 - Hypothesis Generation & In Vitro Validation

The initial phase focuses on casting a wide net to identify potential diseases where TBK1 inhibition could be beneficial, followed by rapid in vitro testing to validate these hypotheses.

3.1. Computational Drug Repositioning

Computational approaches leverage vast biological datasets to uncover novel drug-disease relationships, significantly reducing the time and cost of initial discovery.[20][21][22]

Methodology:

-

Pathway and Network Analysis: Utilize databases such as KEGG, Reactome, and GeneCards to map the TBK1 interactome.[20] Identify diseases where TBK1 or its upstream/downstream partners are significantly dysregulated.

-

Genomic and Transcriptomic Analysis: Mine databases like OMIM, TCGA, and GEO for associations between TBK1 mutations, copy number variations, or expression levels and specific pathologies.[20] For example, high TBK1 expression in certain cancers correlates with poor prognosis, suggesting a therapeutic opportunity.[16]

-

Text Mining: Employ natural language processing (NLP) algorithms on biomedical literature (e.g., PubMed) to identify implicit connections between TBK1 and diseases not yet formally annotated in structured databases.[20][21]

Table 1: Potential Therapeutic Areas for HBC514 Based on Computational Analysis

| Therapeutic Area | Rationale for TBK1 Inhibition | Key Computational Evidence |

| Autoimmune Disorders | Blockade of pathogenic Type I Interferon (IFN-I) signaling.[12][14] | Overexpression of TBK1 and IFN-stimulated genes (ISGs) in SLE patient cohorts.[12] Genetic linkage of TBK1 pathway components to interferonopathies.[14] |

| Oncology | Inhibition of pro-survival signaling in cancers with specific mutations (e.g., KRAS).[17] Overcoming immunotherapy resistance.[23] | High TBK1 expression correlates with poor prognosis in NSCLC and HCC.[3][16] Synthetic lethality screens identify TBK1 as a dependency in VHL-mutant renal cancer.[23] |

| Neuroinflammation | Reduction of microglial activation and chronic inflammatory signaling in the CNS.[19] | Haploinsufficiency of TBK1 is linked to ALS/FTD, but hyperactivation in microglia contributes to neurotoxicity.[2][18] |

3.2. In Vitro Assay Cascade for Hypothesis Validation

Promising disease hypotheses from the computational screen must be rapidly tested in relevant cell-based models. The goal is to confirm that HBC514 can modulate the specific TBK1-driven pathology.

Protocol 1: Primary Biochemical Potency Assay

This assay confirms the direct inhibitory activity of HBC514 on purified TBK1 enzyme.

-

Objective: Determine the IC50 value of HBC514 against recombinant human TBK1.

-

Methodology: Utilize a luminescence-based kinase assay kit, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.[7][24]

-

Prepare a reaction mix containing assay buffer, recombinant TBK1 enzyme, and a suitable substrate (e.g., Myelin Basic Protein).[24]

-

Add serial dilutions of HBC514 (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence on a microplate reader.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

-

Protocol 2: Target Engagement & Pathway Modulation in a Cellular Context

This assay validates that HBC514 can enter cells and inhibit TBK1 signaling at its direct downstream target, IRF3.

-

Objective: Measure the inhibition of IRF3 phosphorylation in a disease-relevant cell line.

-

Methodology: Use human monocytic THP-1 cells, which have a robust STING-TBK1-IRF3 pathway.

-

Plate THP-1 cells and pre-treat with varying concentrations of HBC514 for 1 hour.

-

Stimulate the cGAS-STING pathway with a ligand like cGAMP to activate TBK1.

-

After 90 minutes, lyse the cells and collect protein extracts.

-

Perform Western blotting using primary antibodies against phosphorylated-IRF3 (Ser396) and total IRF3 (as a loading control).

-

Quantify band intensity to determine the dose-dependent reduction in IRF3 phosphorylation.

-

Protocol 3: Functional Consequence Assay (Example: Autoimmunity)

This assay measures the downstream functional outcome of TBK1 inhibition, such as the reduction of pathogenic cytokine production.

-

Objective: Quantify the inhibition of IFN-β production in stimulated immune cells.

-

Methodology: Use primary human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1.

-

Pre-treat cells with HBC514 for 1 hour.

-

Stimulate with a TLR3 agonist (e.g., Poly(I:C)) or cGAMP to induce IFN-β production.

-

After 18-24 hours, collect the cell culture supernatant.

-

Measure the concentration of IFN-β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

-

Determine the IC50 for the inhibition of the functional response.

-

Part 4: Phase 2 - Ex Vivo and In Vivo Proof-of-Concept

Indications that show promise in Phase 1 are advanced to more complex and physiologically relevant models. This phase is critical for establishing preclinical proof-of-concept.

4.1. Ex Vivo Analysis with Patient-Derived Samples

Testing HBC514 on patient-derived cells provides a crucial link between in vitro findings and the human disease state. This approach helps validate the target's relevance in the actual disease microenvironment.

Methodology (Example: Systemic Lupus Erythematosus - SLE)

-

Sample Collection: Obtain PBMCs from SLE patients known to have a high IFN signature.

-

Ex Vivo Treatment: Culture the patient PBMCs and treat them with HBC514 at various concentrations.

-

Endpoint Analysis: After 24 hours, measure the expression levels of a panel of key IFN-stimulated genes (ISGs) like IFIT1, CXCL10, and MX1 using quantitative PCR (qPCR). A successful outcome is a dose-dependent reduction in ISG expression, demonstrating that HBC514 can reverse the pathogenic signature in patient cells.[15]

4.2. In Vivo Efficacy in Animal Models

The ultimate preclinical test is to assess whether HBC514 can ameliorate disease in a living organism. The choice of animal model is critical and must accurately reflect the human pathology being targeted.

Table 2: Selection of In Vivo Models for Validating HBC514

| Therapeutic Area | Recommended Animal Model | Key Endpoints for Efficacy | Rationale |

| Autoimmune Disease | Trex1⁻/⁻ Mouse Model: Spontaneously develops a severe, systemic inflammatory disease driven by STING-TBK1 activation and IFN-I production.[11] | Survival rate, autoantibody titers (anti-dsDNA), reduction of ISG expression in tissues (spleen, liver), inflammatory cell infiltration in organs. | Directly tests the ability of HBC514 to block the core pathogenic pathway implicated in human interferonopathies.[12][14] |

| Oncology | Syngeneic Tumor Models (e.g., MC38 colorectal cancer in C57BL/6 mice): Allows for the study of HBC514's effect on both the tumor cells and the host immune response. | Tumor growth inhibition (TGI), survival, analysis of tumor-infiltrating lymphocytes (CD8+ T cells), changes in the tumor microenvironment (cytokine profiling). | Evaluates the dual potential of inhibiting tumor cell survival and enhancing anti-tumor immunity by modulating T-cell or DC function.[23][25] |

| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model: A model for multiple sclerosis where TBK1 in dendritic cells and T cells plays a role in disease progression.[25] | Clinical score (paralysis), CNS immune cell infiltration, demyelination (histology). | Assesses the ability of HBC514 to modulate the autoimmune and neuroinflammatory components of CNS disease. |

Part 5: De-risking and Translational Strategy

As a lead indication emerges, the focus shifts to building a robust data package for clinical translation. This involves identifying patients most likely to respond and ensuring a viable therapeutic window.

Diagram: TBK1 Signaling and Points of Inhibition

Caption: HBC514 inhibits TBK1, blocking downstream phosphorylation of IRF3 and autophagy receptors.

5.1. Biomarker Development

A key component of a successful clinical strategy is the ability to select patients who will benefit most from the therapy.

-

Patient Stratification Biomarkers: For autoimmune diseases, an "IFN signature" (high baseline expression of ISGs in blood) could serve as a predictive biomarker to enrich for responders.

-

Pharmacodynamic (PD) Biomarkers: To confirm that HBC514 is hitting its target in humans, monitor the level of phosphorylated IRF3 in immune cells or the expression of ISGs like CXCL10 in whole blood or skin biopsies from patients in early-phase clinical trials. A significant reduction post-dose would demonstrate target engagement.

5.2. Selectivity and Safety Profiling

While HBC514 is selective for TBK1, it is crucial to understand its effects on related kinases and potential off-target liabilities.

-

Kinase Panel Screening: Profile HBC514 against a broad panel of human kinases (e.g., >400 kinases) to empirically determine its selectivity. Pay close attention to closely related kinases like IKKε.

-

Cellular Toxicity Assays: Evaluate the cytotoxicity of HBC514 in a range of cell types, including primary cells, to establish the therapeutic index (the ratio of the toxic dose to the therapeutic dose).

-

In Vivo Toxicology: Conduct formal IND-enabling toxicology studies in two species (one rodent, one non-rodent) to identify any potential organ toxicities and establish a safe starting dose for human trials.

Conclusion

The strategic framework detailed in this guide provides a rigorous, evidence-based pathway for unlocking the full therapeutic potential of the selective TBK1 inhibitor, HBC514. By systematically integrating computational biology with a phased approach to in vitro, ex vivo, and in vivo validation, research and development teams can efficiently identify and de-risk novel indications. The multifaceted nature of TBK1 biology presents a unique opportunity to address significant unmet needs in autoimmunity, oncology, and neuroinflammation. The success of this endeavor hinges on meticulous experimental design, the use of disease-relevant models, and a forward-looking translational strategy focused on patient stratification and biomarker development.

References

-

Wikipedia. TANK-binding kinase 1. [Link]

-

Kim, H. S., et al. (2020). Computational Drug Repositioning: Current Progress and Challenges. MDPI. [Link]

-

Pilli, M., et al. (2011). TBK1 mediates crosstalk between the innate immune response and autophagy. Science Signaling. [Link]

-

BellBrook Labs. TBK1 Assay | A Validated TBK1 Inhibitor Screening Assay. [Link]

-

Oakes, J. A., et al. (2026). TBK1 orchestrates autophagy and endo-lysosomal pathways in human neurons. Taylor & Francis Online. [Link]

-

García-Mulero, S., et al. (2023). Computational approaches for drug repurposing in oncology: untapped opportunity for high value innovation. Frontiers in Oncology. [Link]

-

Jarada, T. N., et al. (2020). A review of computational drug repurposing. Journal of Biomedical Informatics. [Link]

-

Button, A., et al. (2016). Computational methods for drug repositioning. Drug Target Review. [Link]

-

Silla, T., et al. (2018). Computational Methods for Drug Repurposing. PubMed. [Link]

-

Li, S., et al. (2025). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. [Link]

-

Yu, T., et al. (2018). TANK-Binding Kinase 1-Dependent Responses in Health and Autoimmunity. Frontiers in Immunology. [Link]

-

Li, S., et al. (2025). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. National Institutes of Health (NIH). [Link]

-

BPS Bioscience. Chemi-Verse™ TBK1 Kinase Assay Kit. [Link]

-

Ye, D., et al. (2021). TANK-Binding Kinase 1 (TBK1) Serves as a Potential Target for Hepatocellular Carcinoma by Enhancing Tumor Immune Infiltration. Frontiers in Cell and Developmental Biology. [Link]

-

Larabi, A., et al. (2013). Molecular basis of Tank-binding kinase 1 activation by transautophosphorylation. Proceedings of the National Academy of Sciences. [Link]

-

Yu, T., et al. (2012). The pivotal role of TBK1 in inflammatory responses mediated by macrophages. Mediators of Inflammation. [Link]

-

Wild, P. (2011). TBK1 Mediates Crosstalk Between the Innate Immune Response and Autophagy. ResearchGate. [Link]

-

BPS Bioscience. TBK1 Assay Kit. [Link]

-

Eurofins DiscoverX. TBK1 Kinase Enzyme Activity Assay Kit. [Link]

-

Oakes, J. A., et al. (2021). TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease. The FEBS Journal. [Link]

-

Wang, Y., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology. [Link]

-

Shao, Z., et al. (2025). Exploring TANK-Binding Kinase 1 in Amyotrophic Lateral Sclerosis: From Structural Mechanisms to Machine Learning-Guided Therapeutics. MDPI. [Link]

-

Yu, T., et al. (2018). TBK1 as a regulator of autoimmunity and antitumor immunity. National Institutes of Health (NIH). [Link]

-

MND Association. Investigating the role of TBK1 in microglia behaviour in MND. [Link]

-

Hasan, M., et al. (2017). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology. [Link]

-

Hasan, M., et al. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacology Research & Perspectives. [Link]

-

Benci, J. L., et al. (2021). Emerging roles of TBK1 in cancer immunobiology. Trends in Immunology. [Link]

-

Yu, T., et al. (2017). Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. Proceedings of the National Academy of Sciences. [Link]

-

Synapse. TBK1 Exosite Inhibitor (Exo Therapeutics). [Link]

Sources

- 1. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. The pivotal role of TBK1 in inflammatory responses mediated by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. promega.com [promega.com]

- 8. TBK1 mediates crosstalk between the innate immune response and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | TANK-Binding Kinase 1-Dependent Responses in Health and Autoimmunity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TBK1 Exosite Inhibitor(Exo Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. Frontiers | TANK-Binding Kinase 1 (TBK1) Serves as a Potential Target for Hepatocellular Carcinoma by Enhancing Tumor Immune Infiltration [frontiersin.org]

- 17. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. mndassociation.org [mndassociation.org]

- 20. Computational Drug Repositioning: Current Progress and Challenges [mdpi.com]

- 21. A review of computational drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computational Methods for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. TBK1 as a regulator of autoimmunity and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating the Transcriptome: A Guide to In Vitro Assays with the HBC514-Pepper RNA System

In the dynamic landscape of molecular biology, the ability to visualize and quantify RNA in its native cellular environment is paramount to unraveling complex biological processes. The HBC514-Pepper RNA aptamer system has emerged as a powerful tool for real-time tracking of RNA, offering a bright and specific alternative to traditional methods. This guide provides a comprehensive overview and detailed protocols for the effective application of HBC514 in a variety of in vitro settings, designed for researchers, scientists, and drug development professionals.

Introduction: The Dawn of Fluorogenic RNA Aptamers

The central dogma of molecular biology has long been established, yet the intricate spatiotemporal dynamics of RNA transcripts remain a frontier of discovery. Traditional methods for RNA detection, such as in situ hybridization, often require cell fixation, precluding the study of dynamic processes in living cells. The advent of fluorogenic RNA aptamers, short RNA sequences that bind to specific non-fluorescent dyes and induce their fluorescence, has revolutionized our ability to study RNA in real-time[1][2].

The Pepper RNA aptamer, a 43-nucleotide sequence, was identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to bind with high affinity and specificity to a family of synthetic dyes, including HBC514[3][4]. HBC514, a non-fluorescent HBC-analog, undergoes a significant conformational change upon binding to the Pepper aptamer, leading to a dramatic increase in its quantum yield and the emission of a strong green fluorescence[5]. This "light-up" mechanism provides a high signal-to-noise ratio, making it an ideal system for visualizing RNA in complex biological milieu[1][6].

This document will guide you through the essential in vitro assays to harness the full potential of the HBC514-Pepper system, from fundamental characterization to cellular applications.

The HBC514-Pepper System: Mechanism of Fluorescence

The fluorescence of the HBC514-Pepper complex is a result of a finely tuned molecular interaction. In solution, the HBC514 dye exists in a flexible conformation that allows for non-radiative decay pathways to dissipate absorbed energy, rendering it non-fluorescent. The Pepper aptamer folds into a specific three-dimensional structure that creates a binding pocket for HBC514[4]. Upon binding, the aptamer constrains the dye in a planar conformation, restricting its rotational freedom. This structural rigidity minimizes non-radiative decay and forces the molecule to release energy through the emission of photons, resulting in a bright fluorescent signal[2].

Diagram of the HBC514-Pepper Signaling Pathway

Caption: Mechanism of HBC514-Pepper fluorescence activation.

Essential In Vitro Characterization

Before proceeding to cellular studies, it is crucial to characterize the fundamental properties of the HBC514-Pepper system in vitro. This ensures the quality and reliability of your reagents and provides a baseline for interpreting more complex cellular data.

In Vitro Transcription of the Pepper RNA Aptamer

High-quality, full-length Pepper RNA is the cornerstone of successful experiments. In vitro transcription using a T7 RNA polymerase system is a reliable method for generating the required RNA aptamer.

Protocol: In Vitro Transcription of Pepper RNA

-

Template Preparation:

-

Synthesize a double-stranded DNA (dsDNA) template containing the T7 promoter sequence upstream of the 43-nucleotide Pepper aptamer sequence.

-

The template can be generated by PCR amplification or by annealing two complementary synthetic oligonucleotides.

-

Purify the dsDNA template using a standard PCR purification kit.

-

-

In Vitro Transcription Reaction:

-

Assemble the transcription reaction at room temperature using a commercial T7 RNA polymerase kit. A typical 20 µL reaction includes:

-

Nuclease-free water

-

10X Transcription Buffer

-

ATP, GTP, CTP, UTP (10 mM each)

-

T7 RNA Polymerase Mix

-

~1 µg of purified dsDNA template

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNase Treatment and RNA Purification:

-

Add DNase I to the transcription reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

-

Purify the transcribed Pepper RNA using an RNA cleanup kit or by ethanol precipitation.

-

-

RNA Quality Control:

-

Assess the integrity and purity of the transcribed RNA by running an aliquot on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea). A single, sharp band corresponding to the expected size of the Pepper aptamer (43 nucleotides) should be observed.

-

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorescence-based RNA quantification assay.

-

In Vitro Fluorescence Assay

This assay confirms the functionality of your transcribed Pepper RNA and HBC514 dye by measuring the fluorescence enhancement upon their interaction.

Protocol: In Vitro Fluorescence Measurement

-

Reagent Preparation:

-

Prepare a stock solution of HBC514 (e.g., 1 mM in DMSO). Store protected from light at -20°C.

-

Prepare a stock solution of your purified Pepper RNA (e.g., 10 µM in nuclease-free water).

-

Prepare a 1X binding buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂).

-

-

Assay Setup:

-

In a 96-well black plate, prepare the following reactions (100 µL final volume):

-

Negative Control 1 (Buffer + Dye): 1X binding buffer + 1 µM HBC514.

-

Negative Control 2 (Buffer + RNA): 1X binding buffer + 100 nM Pepper RNA.

-

Experimental (RNA + Dye): 1X binding buffer + 100 nM Pepper RNA + 1 µM HBC514.

-

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

A significant increase in fluorescence should be observed in the "Experimental" well compared to the negative controls.

-

Determination of Binding Affinity (Kd)

Quantifying the dissociation constant (Kd) is essential for understanding the binding affinity between HBC514 and the Pepper aptamer. A fluorescence titration experiment is a straightforward method to determine this value.

Protocol: Fluorescence Titration for Kd Determination

-

Reagent Preparation:

-

Prepare a stock solution of HBC514 (e.g., 100 µM in DMSO).

-

Prepare a stock solution of purified Pepper RNA (e.g., 10 µM in nuclease-free water).

-

Prepare 1X binding buffer (40 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂).

-

-

Titration Setup:

-

In a series of wells in a 96-well black plate, add a fixed concentration of Pepper RNA (e.g., 50 nM) in 1X binding buffer.

-

Add increasing concentrations of HBC514 to each well (e.g., from 0 to 500 nM).

-

Include a control series of wells with the same concentrations of HBC514 but without the Pepper RNA to measure background fluorescence.

-

Incubate the plate at room temperature for 15-20 minutes, protected from light.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity at Ex/Em ~485/530 nm.

-

Subtract the background fluorescence (from the wells without RNA) from the corresponding experimental wells.

-

Plot the background-corrected fluorescence intensity as a function of the HBC514 concentration.

-

Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the Kd value.

-

Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of the HBC514-Pepper system.

Cell-Based Assays: Visualizing RNA in its Native Context

The true power of the HBC514-Pepper system lies in its ability to visualize RNA in living cells. This requires expressing the Pepper aptamer within the cells of interest, either as a standalone transcript or fused to a target RNA.

Cell Culture and Transfection

Standard mammalian cell lines such as HEK293T or HeLa are commonly used for these assays.

Protocol: Cell Culture and Plasmid Transfection

-

Cell Culture:

-

Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well imaging plates) to achieve ~70-80% confluency on the day of transfection.

-

-

Plasmid Transfection:

-

Use a commercially available transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

-

Transfect cells with a plasmid encoding the Pepper aptamer under a suitable promoter (e.g., CMV for constitutive expression). The Pepper sequence can be fused to a gene of interest to track a specific mRNA.

-

Include appropriate controls, such as a mock transfection (transfection reagent only) and a plasmid expressing a fluorescent protein (e.g., GFP) to assess transfection efficiency.

-

Live-Cell Imaging

Protocol: Live-Cell Imaging with HBC514

-

Staining:

-

24-48 hours post-transfection, replace the culture medium with fresh medium containing the desired concentration of HBC514 (typically 1-5 µM).

-

Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the Pepper aptamer.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC or GFP filter set).

-

Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

-

For dynamic studies, a time-lapse imaging setup can be used to track RNA localization and movement over time.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in individual cells or subcellular regions using image analysis software (e.g., ImageJ/Fiji).

-

The fluorescence intensity can be correlated with the relative abundance of the Pepper-tagged RNA.

-

For quantitative comparisons, ensure that imaging parameters are consistent across all samples.

-

Cytotoxicity Assessment

It is essential to confirm that HBC514 is not toxic to the cells at the working concentrations used for imaging. A standard cell viability assay, such as the CCK-8 assay, can be employed for this purpose.

Protocol: CCK-8 Cytotoxicity Assay

-

Cell Plating:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing a range of HBC514 concentrations (e.g., 0-50 µM). Include a vehicle control (DMSO only).

-

Incubate the cells for the desired duration (e.g., 24 or 48 hours).

-

-

CCK-8 Assay:

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the HBC514 concentration to determine the concentration at which no significant cytotoxicity is observed.

-

Data Presentation and Interpretation

Table 1: Spectral Properties of HBC514 and Related Analogs

| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Reference(s) |

| HBC514 | ~485 | ~530 | N/A | [5] |

| HBC530 | 485 | 530 | 0.66 | [12] |

| HBC485 | 405 | 485 | N/A | [13] |

| HBC620 | 590 | 620 | N/A | [13] |

Interpreting Your Results:

-

In Vitro Fluorescence: A high fluorescence signal in the presence of both Pepper RNA and HBC514, with low background from the individual components, indicates a functional system.

-

Binding Affinity: A low Kd value (in the nanomolar range) signifies a high binding affinity, which is desirable for sensitive detection.

-

Live-Cell Imaging: Bright, specific fluorescent signals in transfected cells that co-localize with the expected cellular compartments of the tagged RNA validate the in-cell performance of the system.

-

Cytotoxicity: No significant decrease in cell viability at the working concentrations of HBC514 ensures that the observed cellular effects are not due to dye-induced toxicity.

Conclusion and Future Directions

The HBC514-Pepper RNA aptamer system provides a versatile and robust platform for the in vitro and in-cell analysis of RNA. Its high signal-to-noise ratio, specificity, and suitability for live-cell imaging make it an invaluable tool for a wide range of applications, from basic research into RNA biology to the development of RNA-targeted therapeutics. The availability of multiple HBC analogs with different spectral properties further expands the utility of the Pepper aptamer for multiplexed imaging of different RNA species simultaneously[14]. As our understanding of the transcriptome continues to grow, technologies like the HBC514-Pepper system will be instrumental in illuminating the intricate and dynamic world of RNA.

References

- Höfer, K., et al. (2022). Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA. Beilstein Journal of Organic Chemistry, 18, 1596-1605.

-

Pepper aptamer. (2024, March 26). In Ribocentre-aptamer. Retrieved from [Link]

- Mumbleau, M. M., et al. (2024). Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species. ACS Synthetic Biology.

-

Boster Biological Technology. (2023, April 27). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]

- Ren, A., et al. (2021). Structure-based investigation of fluorogenic Pepper aptamer.

- TOOLS. (n.d.). Cell Counting Kit-8 (CCK-8) Introduction Protocol. Retrieved from [a relevant source for the protocol]

-

Wu, B., et al. (2022, April 25). Tracking mRNA in living cells using Pepper RNA aptamer. Atlas of Science. Retrieved from [Link]

- Chen, X., et al. (2022). Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells. Nucleic Acids Research, 50(12), e71.

- Dojindo Molecular Technologies, Inc. (n.d.). Cell Counting Kit-8 Technical Manual.

- Chen, X., et al. (2019). Fluorescence imaging of diverse RNAs tagged with Pepper in live cells. Nature Chemical Biology, 15(11), 1049-1057.

-

Alam, K. K., et al. (2023, June 1). Optimization of RNA Pepper sensors for the detection of arbitrary RNA targets. bioRxiv. [Link]

- Thevendran, R., & Citartan, M. (2016).

- Chen, X., et al. (2023, December 2). A universal orthogonal imaging platform for living-cell RNA detection using fluorogenic RNA aptamers. Chemical Science, 14(47), 13264-13271.

- Filonov, G. S., & Jaffrey, S. R. (2016). Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers. Current Protocols in Chemical Biology, 8(1), 1-15.

- Thevendran, R., & Citartan, M. (2022). Assays to Estimate the Binding Affinity of Aptamers. Talanta, 236, 122971.

- Perez-Gonzalez, C., et al. (2016). Fluorescence-Based Strategies to Investigate the Structure and Dynamics of Aptamer-Ligand Complexes. Frontiers in Chemistry, 4, 33.

- Trachman, R. J., 3rd, et al. (2017). Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers. Quarterly Reviews of Biophysics, 50, e9.

- Glegola-Madejska, I. T., et al. (2021). Development of Efficient One-Pot Methods for the Synthesis of Luminescent Dyes and Sol-Gel Hybrid Materials. Materials (Basel, Switzerland), 14(25), 7958.

- Roy, A. R., et al. (2022). Towards 'end-to-end' analysis and understanding of biological timecourse data. Molecular Biology of the Cell, 33(7), pe5.

-

Yokogawa. (2025, July 22). High-content analysis and its role in live-cell imaging. AZoM.com. Retrieved from [Link]

- Wagner, J., et al. (2023). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Chemistry (Weinheim an der Bergstrasse, Germany), 29(47), e202301138.

- Demeter, O., et al. (2024). Effective Synthesis, Development and Application of a Highly Fluorescent Cyanine Dye for Antibody Conjugation and Microscopy. RSC Advances, 14(1), 1-10.

-

Penchovsky, R., & St-Pierre, P. (2025, June 25). Pepper RNA variants reveal decoupling of HBC530 binding thermodynamics and fluorescence activation. bioRxiv. [Link]

- Mumbleau, M. M., et al. (2024). Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species. ACS Synthetic Biology.

-

Fraunhofer Institute for Applied Information Technology FIT. (2015, March 3). Highly Automated Live Cell Imaging. Wiley Analytical Science. Retrieved from [Link]

-

Sartorius. (2024, January 30). Behind the Scenes: 6th Edition Live-Cell Imaging and Analysis Handbook [Video]. YouTube. [Link]

Sources

- 1. One moment, please... [atlasofscience.org]

- 2. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pepper aptamer [aptamer.ribocentre.org]

- 4. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 5. HBC514 | 2530161-67-0 | MOLNOVA [molnova.com]

- 6. A universal orthogonal imaging platform for living-cell RNA detection using fluorogenic RNA aptamers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04957D [pubs.rsc.org]

- 7. bosterbio.com [bosterbio.com]

- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 9. toolsbiotech.com [toolsbiotech.com]

- 10. dojindo.co.jp [dojindo.co.jp]

- 11. medchemexpress.com [medchemexpress.com]

- 12. HBC 530 | Fluorescent RNA Probes: Tocris Bioscience [rndsystems.com]

- 13. Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

preparation of HBC514 for intravenous or oral administration

Application Note: Formulation Strategies for HBC514 (Pepper Aptamer Fluorophore) for In Vivo Administration

Target Compound Clarification & Safety

CRITICAL DISAMBIGUATION: This protocol is designed specifically for HBC514 (CAS: 2530161-67-0), the fluorogenic dye used for imaging Pepper RNA aptamers [1].

-

Do NOT confuse this compound with EDP-514 , a Hepatitis B Virus (HBV) core inhibitor currently in clinical trials.

-

Usage Context: HBC514 is primarily a research tool for in vitro and cellular imaging. In vivo administration is an advanced application for live-animal RNA tracking.

Physicochemical Profile & Solubility Challenges

HBC514 presents significant formulation challenges due to its rigid, planar aromatic structure (resembling GFP chromophores) and limited aqueous solubility. Successful in vivo delivery requires overcoming its tendency to aggregate in physiological buffers.

| Property | Value | Implication for Formulation |

| Molecular Weight | 330.43 g/mol | Small molecule, capable of rapid tissue distribution. |

| Appearance | Yellow/Orange Solid | Photosensitive; protect from direct light during prep. |

| Solubility (DMSO) | ~5 mM (1.65 mg/mL) | Low. Standard high-concentration stocks (e.g., 100 mM) are impossible. |

| Solubility (Water) | Negligible | Requires co-solvents or complexing agents for IV use. |

| pKa (Predicted) | ~8.5 (Tertiary Amine) | Solubility may improve slightly at acidic pH (pH 4–5). |

Expert Insight: The vendor-stated limit of 5 mM in DMSO is the critical bottleneck. Unlike typical drugs where we make 50 mg/mL stocks, HBC514 stocks are dilute. This severely limits the maximum achievable dose volume-per-weight. Doses >1 mg/kg IV are difficult to achieve without precipitation.

Protocol A: Intravenous (IV) Administration

Objective: Create a stable, particle-free solution for tail vein injection (mouse/rat). Target Concentration: 0.08 – 0.16 mg/mL (enabling ~0.5 mg/kg dose at 5-10 mL/kg volume).

Vehicle Selection: The "Solvent-Surfactant" System

Due to the low solubility, a simple saline dilution will cause immediate precipitation (crash-out), leading to embolism. We utilize a PEG/Tween co-solvent system to maintain solubility upon dilution.

Recommended Vehicle: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.

Step-by-Step Preparation (Example: 2 mL prep)

-

Stock Preparation (Fresh):

-

Weigh 1.65 mg of HBC514 powder.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Result: 5 mM (1.65 mg/mL) Stock Solution. Vortex vigorously for 2 mins.

-

-

Co-Solvent Mixture (The "Premix"):

-

In a separate sterile tube, combine:

-

800 µL PEG 400 (Polyethylene glycol)

-

100 µL Tween 80 (Polysorbate 80)

-

-

Vortex until homogenous.

-

-

Active Ingredient Addition (The Critical Step):

-

Add 100 µL of the HBC514 DMSO Stock (from Step 1) to the PEG/Tween Premix.

-

Vortex immediately. The solution should be clear yellow.

-

-

Aqueous Dilution:

-

Slowly add 1.0 mL of sterile Saline (0.9% NaCl) or PBS.

-

Add dropwise while vortexing.

-

Final Volume: ~2.0 mL.

-

Final Concentration: ~0.08 mg/mL (approx 250 µM).

-

-

Filtration (Sterilization & QC):

-

Pass the final solution through a 0.22 µm PES or PTFE syringe filter .

-

Observation: If the filter clogs or significant color is lost on the membrane, the compound has precipitated. Do not inject.

-

Protocol B: Oral (PO) Administration

Objective: Create a homogeneous suspension or solution for oral gavage. Target Concentration: 0.5 – 2.0 mg/mL.

Since oral bioavailability of HBC514 is unknown and likely limited by solubility (BCS Class II/IV behavior), a lipid-based formulation or suspension is preferred to maximize absorption.

Option 1: Standard Suspension (Methylcellulose)

Best for routine PK studies where solubility is not the primary driver.

-

Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose (400 cP) + 0.5% Tween 80 in water.

-

Compound Weighing: Weigh required amount of HBC514 solid.

-

Wetting: Add the Tween 80 (neat) directly to the powder to wet the hydrophobic surface. Spatulate to form a paste.

-

Dispersion: Gradually add the Methylcellulose solution while triturating (grinding) or vortexing.

-

Sonication: Sonicate for 10–15 minutes to break up aggregates.

-

QC: Verify resuspendability. Shake well before dosing.

Option 2: Lipid Solution (Enhanced Absorption)

Best for maximizing systemic exposure.

-

Vehicle: 10% DMSO / 90% Corn Oil (or Labrasol if available).

-

Protocol:

-

Dissolve HBC514 in DMSO to near saturation (5 mM).

-

Add this DMSO solution into warm (37°C) Corn Oil.

-

Vortex heavily.

-

Note: This creates an emulsion/solution hybrid.

-

Quality Control & Troubleshooting

Self-Validating the Formulation: Before injecting animals, perform the "Bench-Top Stability Test" :

-

Prepare 100 µL of the final formulation.

-

Let it sit at room temperature for 1 hour.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Pass: No pellet visible.

-

Fail: Visible yellow pellet. Action: Switch to Cyclodextrin formulation (see below).

Advanced Alternative: Cyclodextrin Complexation (SBE-β-CD) If the PEG/Tween method causes irritation or precipitation:

-

Vehicle: 30% (w/v) Sulfobutyl ether-beta-cyclodextrin (Captisol®) in water, pH adjusted to 4.5.

-

Method: Add solid HBC514 to the vehicle. Sonicate for 60 minutes at 37°C. Filter. This encapsulates the hydrophobic drug, improving safety.

Workflow Visualization

The following diagram illustrates the decision matrix for formulating HBC514 based on the required route and dose.

Caption: Decision tree for HBC514 formulation, highlighting the critical DMSO stock limitation for IV prep.

References

-

Chen, X., et al. (2019). Visualizing RNA dynamics in live cells with bright and stable fluorescent RNA aptamers. Nature Biotechnology, 37, 1287–1293. Link

-

MolNova. (n.d.). HBC514 Product Datasheet. MolNova Chemicals. Retrieved October 26, 2023. Link

-

Li, Di & Kerns, E. (2006). Solubility in Drug Discovery.[1] Drug Discovery Today, 11(9-10), 446-451. (Standard reference for co-solvent selection). Link

-

MedChemExpress. (n.d.). HBC514 Properties and Usage. MedChemExpress. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HBC514 Precipitation in Culture Media

Executive Summary & Compound Profile

HBC514 is a synthetic, cell-permeable fluorogenic dye designed to bind the Pepper RNA aptamer .[1] Upon binding, the dye undergoes a structural rigidification that activates its fluorescence (typically green/cyan emission), enabling high-contrast live-cell RNA imaging.

However, HBC514 is a hydrophobic benzylidene-cyanophenyl-acetonitrile derivative. Its intrinsic low aqueous solubility makes it prone to precipitation when introduced into aqueous culture media, particularly at higher concentrations or when improper solvent handling techniques are used.[2] This guide addresses the physicochemical root causes of this precipitation and provides validated protocols to ensure solubility.

Physicochemical Profile

| Property | Specification | Notes |

| Compound Name | HBC514 | Fluorogenic ligand for Pepper aptamer |

| CAS Number | 2530161-67-0 | |

| Molecular Weight | 330.43 g/mol | |

| Solubility (DMSO) | ~5 mM | Excellent solubility in organic solvents |

| Solubility (Water) | < 10 µM | Critical: Highly prone to precipitation in aqueous buffers |

| Working Conc. | 1 µM – 5 µM | Do not exceed 10 µM without optimization |

Troubleshooting Guide (FAQ Format)

Category 1: Root Cause Analysis

Q: I see fine crystals or turbidity immediately after adding HBC514 to my media. What is happening? A: You are experiencing "Solvent Shock." HBC514 is dissolved in DMSO (a polar aprotic solvent).[2] When a small volume of highly concentrated hydrophobic dye in DMSO is added to a large volume of aqueous media, the DMSO disperses rapidly. If the local concentration of the dye exceeds its aqueous solubility limit before it can disperse, it crashes out of solution, forming micro-precipitates.

-

Diagnosis: Check if the precipitate formed immediately upon addition.[2]

-

Solution: Adopt the "Vortex-While-Adding" technique (see Protocol A below).